2-(2-Fluorophenyl)-2-(piperidin-1-yl)ethanol
CAS No.:
Cat. No.: VC15860729
Molecular Formula: C13H18FNO
Molecular Weight: 223.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18FNO |
|---|---|
| Molecular Weight | 223.29 g/mol |
| IUPAC Name | 2-(2-fluorophenyl)-2-piperidin-1-ylethanol |
| Standard InChI | InChI=1S/C13H18FNO/c14-12-7-3-2-6-11(12)13(10-16)15-8-4-1-5-9-15/h2-3,6-7,13,16H,1,4-5,8-10H2 |
| Standard InChI Key | PHQODCTZVMCCMY-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)C(CO)C2=CC=CC=C2F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-(2-Fluorophenyl)-2-(piperidin-1-yl)ethanol is defined by its IUPAC name 2-(2-fluorophenyl)-2-piperidin-1-ylethanol and canonical SMILES C1CCN(CC1)C(CO)C2=CC=CC=C2F. The fluorine atom at the ortho position of the phenyl ring introduces electronic effects that influence reactivity and intermolecular interactions, while the piperidine moiety contributes to conformational flexibility and potential hydrogen bonding . Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈FNO |
| Molecular Weight | 223.29 g/mol |
| InChI Key | PHQODCTZVMCCMY-UHFFFAOYSA-N |
| PubChem CID | 54775818 |
| CAS Number | Not publicly disclosed |
The compound’s Standard InChI (1S/C13H18FNO/c14-12-7-3-2-6-11(12)13(10-16)15-8-4-1-5-9-15/h2-3,6-7,13,16H,1,4-5,8-10H2) underscores its stereochemistry and functional group arrangement.
Synthesis and Characterization
Synthetic Routes
The synthesis of 2-(2-fluorophenyl)-2-(piperidin-1-yl)ethanol typically involves multi-step organic reactions, as outlined in patent literature for analogous piperidine-ethanol derivatives . A generalized approach includes:
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Nucleophilic Substitution: Reacting 2-fluorobenzyl halides with piperidine to form the piperidinyl intermediate.
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Ethanol Group Introduction: Employing Grignard reagents or hydroxylation reactions to introduce the ethanol moiety .
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Purification: Chromatography or recrystallization to isolate the target compound .
Critical reaction parameters include:
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Solvent Systems: Ethanol or dimethylformamide for optimal solubility .
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Catalysts: Palladium-based catalysts for cross-coupling steps.
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Temperature: Reflux conditions (70–100°C) to accelerate kinetics .
Analytical Validation
Structural confirmation relies on spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra resolve the piperidine ring protons (δ 1.4–2.8 ppm) and fluorophenyl aromatic signals (δ 6.8–7.4 ppm).
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Infrared (IR) Spectroscopy: Peaks at ~3350 cm⁻¹ (O-H stretch) and 1100 cm⁻¹ (C-F vibration).
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Mass Spectrometry: Molecular ion peak at m/z 223.29 and fragmentation patterns consistent with piperidine cleavage.
Physicochemical Properties
Solubility and Stability
While experimental data are sparse, the compound’s logP value of 1.96 (estimated) suggests moderate lipophilicity, favoring membrane permeability . The ethanol group enhances aqueous solubility relative to non-hydroxylated analogs, making it suitable for formulation in polar solvents . Stability studies indicate susceptibility to oxidation at the benzylic position, necessitating storage under inert atmospheres.
Crystallographic Data
X-ray diffraction analyses of related piperidine-ethanol derivatives reveal chair conformations for the piperidine ring and intramolecular hydrogen bonds between the ethanol hydroxyl and piperidine nitrogen . These interactions may stabilize the molecule in solid-state configurations.
Applications in Drug Discovery
Lead Optimization
The compound serves as a versatile scaffold for derivatization:
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Fluorine Substitution: Introducing para- or meta-fluorine to modulate electronic effects.
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Piperidine Modification: Replacing piperidine with morpholine or thiomorpholine to alter pharmacokinetics .
Comparative Analysis with Analogues
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